molecular formula C9H16ClNO3 B2980884 Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride CAS No. 2243512-81-2

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride

Cat. No. B2980884
CAS RN: 2243512-81-2
M. Wt: 221.68
InChI Key: GQECZYQFORQHMT-ZJLYAJKPSA-N
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Description

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride, also known as (R,R)-EtCC, is a chemical compound that has been extensively studied in scientific research. It is a cyclopropane derivative that has shown potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis.

Mechanism of Action

The mechanism of action of (R,R)-EtCC is not fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in disease pathways. Specifically, (R,R)-EtCC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R,R)-EtCC are still being studied, but initial research has shown that it can induce cell death in cancer cells and reduce the production of amyloid beta peptides in Alzheimer's disease models. Additionally, (R,R)-EtCC has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (R,R)-EtCC in lab experiments is its high yield and purity, which makes it an ideal candidate for chemical synthesis and medicinal chemistry research. However, one of the limitations of using (R,R)-EtCC is its potential toxicity, which requires careful handling and disposal procedures.

Future Directions

There are several future directions for research on (R,R)-EtCC, including:
1. Further studies on the mechanism of action of (R,R)-EtCC and its potential applications in the treatment of various diseases.
2. Development of new synthetic methods for (R,R)-EtCC that are more efficient and cost-effective.
3. Exploration of the catalytic properties of (R,R)-EtCC and its potential applications in organic synthesis.
4. Investigation of the potential side effects and toxicity of (R,R)-EtCC in humans and animals.
5. Development of new drug candidates based on the chemical structure of (R,R)-EtCC.
Conclusion:
In conclusion, (R,R)-EtCC is a chemical compound that has shown great potential in scientific research, particularly in the areas of medicinal chemistry, organic synthesis, and catalysis. Its unique chemical structure and potential applications make it an interesting candidate for future research, and further studies are needed to fully understand its mechanism of action and potential benefits.

Synthesis Methods

The synthesis of (R,R)-EtCC involves the reaction of ethyl diazoacetate with N-ethoxycarbonyl-1,2-diaminocyclopropane in the presence of a copper catalyst. The reaction proceeds through a cyclopropanation step, followed by a rearrangement to form the desired product. The yield of the reaction is typically high, and the product can be purified through recrystallization.

Scientific Research Applications

(R,R)-EtCC has been extensively studied in scientific research due to its unique chemical structure and potential applications. One of the most significant areas of research has been in medicinal chemistry, where (R,R)-EtCC has shown potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-3-12-8(10)6-5-7(6)9(11)13-4-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECZYQFORQHMT-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1CC1C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=N)[C@@H]1C[C@H]1C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride

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